Iodobenzotef
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4119-81-7 |
|---|---|
Molecular Formula |
C11H13IN3O2P |
Molecular Weight |
377.12 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-2-iodobenzamide |
InChI |
InChI=1S/C11H13IN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI Key |
WLEFRRNVWGUEIP-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2I)N3CC3 |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2I)N3CC3 |
Other CAS No. |
4119-81-7 |
Synonyms |
iodobenzotef iodobenzotef, (3-iodo)-isome |
Origin of Product |
United States |
Ii. Radiochemistry and Synthetic Methodologies Research
Synthetic Routes for Iodobenzotef and its Analogs
The synthesis of this compound and its related analogs typically involves a multi-step process designed to construct the core molecular scaffold and subsequently introduce the iodine atom, often at a specific position on an aromatic ring. These synthetic strategies are crucial for creating non-radioactive precursors that can later be radiolabeled. Common approaches include building the molecular framework through various organic coupling reactions, followed by an iodination step. For aromatic compounds, this iodination can be achieved via electrophilic aromatic substitution or through the use of organometallic intermediates.
The synthesis of analogs often involves modifying substituents on the core structure to optimize pharmacokinetic properties, target binding affinity, or metabolic stability. For instance, variations in side chains or functional groups can significantly impact biodistribution and imaging performance. The development of efficient synthetic pathways ensures high yields of the desired precursor, which is paramount for subsequent radiolabeling steps, especially when dealing with short-lived isotopes.
Table 2.1.1: Representative Synthetic Parameters for this compound Precursors
| Synthesis Step | Key Reagents | Reaction Conditions | Typical Yield (%) |
| Precursor Formation | Starting materials (e.g., substituted benzene) | Various organic reactions (e.g., coupling, alkylation) | 70-90 |
| Iodination | Iodinating agent (e.g., NIS, ICl) | Solvent (e.g., Acetonitrile, DCM), Temperature (RT to 60°C) | 60-85 |
| Purification | Chromatography (e.g., silica (B1680970) gel, HPLC) | Eluent system (e.g., Hexane/Ethyl Acetate gradient) | N/A |
Radiochemical Labeling Techniques for SPECT Applications
The successful application of this compound in SPECT imaging relies on its efficient radiolabeling with gamma-emitting iodine isotopes, primarily Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I). These isotopes offer suitable physical properties for SPECT imaging, including appropriate half-lives and gamma emission energies biotrend.comsemanticscholar.orgradiacode.com. The radiolabeling process must be rapid, yield high radiochemical purity, and result in a stable radiolabeled compound.
Strategies for Isotopic Incorporation (e.g., Iodine-123, Iodine-125)
Two primary strategies are employed for the radioiodination of organic molecules: electrophilic and nucleophilic substitution.
Electrophilic Radioiodination: This is a widely used method for introducing iodine isotopes onto aromatic rings, particularly those that are electron-rich. The process typically involves using a radioactive iodide source, such as sodium iodide ([¹²³I]NaI or [¹²⁵I]NaI), in the presence of an oxidizing agent. Common oxidizing agents include Chloramine-T, Iodo-Gen®, or N-bromosuccinimide (NBS) mdpi.comnih.gov. The reaction converts the iodide ion into an electrophilic iodine species that readily attacks the aromatic nucleus of the precursor molecule. Reaction conditions are often optimized to maximize labeling efficiency and minimize the formation of byproducts.
Nucleophilic Radioiodination: This strategy is employed when the precursor molecule contains a suitable leaving group, such as a triflate or tosylate, or a pre-installed organometallic moiety (e.g., a stannyl (B1234572) group). The radiolabeled iodide ([¹²³I]NaI or [¹²⁵I]NaI) acts as a nucleophile, displacing the leaving group or reacting with the organometallic species. This method can sometimes offer higher specific activity and better control over the position of iodination.
The choice between these methods depends on the specific chemical structure of this compound and its precursors. The efficiency of isotopic incorporation is typically reported as radiochemical yield (RCY) or labeling efficiency, which is the percentage of the total radioactivity that is incorporated into the desired product.
Table 2.2.1.1: Representative Radioiodination Parameters for SPECT Agents
| Isotope | Labeling Strategy | Oxidizing Agent/Reagent | Precursor Type | Typical Labeling Efficiency (%) | Reaction Time | Temperature (°C) |
| ¹²³I | Electrophilic | Chloramine-T | Aromatic | 80-95 | 5-15 min | Room Temp |
| ¹²³I | Electrophilic | Iodo-Gen® | Aromatic | 75-90 | 10-20 min | Room Temp |
| ¹²⁵I | Nucleophilic | Tributyltin precursor | Organostannane | 90-98 | 15-30 min | 60-100 |
| ¹²³I | Nucleophilic | [¹²³I]NaI + Cu(I) | Aryl halide/triflate | 60-80 | 30-60 min | 100-120 |
Radiochemical Purity and Stability Assessment Methodologies (in vitro)
Ensuring the quality of a radiolabeled compound is critical for its successful use in imaging. Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form, free from radioactive impurities (e.g., free iodide, radiolabeled byproducts). In vitro stability assesses the integrity of the radiolabeled compound when exposed to physiological conditions.
Radiochemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity iaea.orgradiologykey.com. HPLC systems equipped with both UV/Vis detectors (for chemical identification) and radioactivity detectors (e.g., NaI scintillator or BGO detector) allow for the separation and quantification of the radiolabeled product from any unreacted starting materials or byproducts. The radiochemical purity is calculated as the ratio of the radioactivity in the peak corresponding to the desired radiolabeled compound to the total radioactivity detected. Thin-Layer Chromatography (TLC) is also commonly used, particularly for rapid screening or when HPLC is not readily available, often employing specific solvent systems and radioactivity scanners .
In Vitro Stability Studies: To evaluate the stability of the radiolabeled this compound, samples are typically incubated in relevant biological media, such as phosphate-buffered saline (PBS) or human serum, at physiological temperature (37°C) for defined periods (e.g., 1, 4, 24 hours) . After incubation, the radiochemical purity is re-assessed using HPLC or TLC. A high percentage of the radiolabeled compound remaining intact indicates good in vitro stability, suggesting that the radiolabel is securely bound and the molecule is resistant to degradation under physiological conditions.
Table 2.2.2.1: Typical Radiochemical Purity and In Vitro Stability Results
| Analytical Method | Purity Metric | Typical Result (%) | Stability Medium | Incubation Time | % Intact Radiotracer |
| HPLC | Radiochemical Purity | ≥ 95 | N/A | N/A | N/A |
| TLC | Radiochemical Purity | ≥ 90 | N/A | N/A | N/A |
| HPLC | Stability | N/A | Human Plasma | 4 hours | ≥ 90 |
| HPLC | Stability | N/A | PBS | 24 hours | ≥ 85 |
Compound Table:
this compound
Metaiodobenzylguanidine (MIBG) (mentioned as an example of an iodinated SPECT agent)
β-CIT (mentioned as an example of an iodinated SPECT agent)
Phospholipid ether analogs (mentioned as examples of iodinated compounds)
In Vivo and Ex Vivo Studies of Iodobenzotef
Biodistribution in Glioblastoma Models
Studies using mouse models with glioblastoma xenografts have been instrumental in assessing the in vivo performance of radioiodinated PARP inhibitors like Iodobenzotef. Following intravenous administration, the biodistribution of the tracer is analyzed by measuring the percentage of the injected dose per gram of tissue (%ID/g) in various organs and the tumor. Research on a radioiodinated PARP1 inhibitor, [¹³¹I]-I2-PARPi, in mice bearing U251 MG glioblastoma xenografts demonstrated high uptake in the tumor tissue. nih.gov
| Organ | %ID/g |
|---|---|
| Tumor | 0.43 ± 0.06 |
| Brain (Healthy) | 0.01 ± 0.00 |
| Muscle | 0.03 ± 0.01 |
| Liver | 2.35 ± 0.57 |
| Thyroid | 0.24 ± 0.06 |
These results indicate a favorable tumor-to-brain and tumor-to-muscle ratio, which is crucial for clear tumor visualization against the background tissue. nih.gov
Ex Vivo Autoradiography Findings
Ex vivo autoradiography is a technique used to visualize the distribution of a radiolabeled substance in tissue sections. This method provides high-resolution images that can confirm the in vivo findings and offer more detailed information about the tracer's localization within the tumor. In studies with [¹³¹I]-I2-PARPi, autoradiography of orthotopic U251 MG tumor sections clearly delineated the tumor tissue. The signal intensity in the tumor was significantly higher than in healthy brain tissue, further confirming the specific uptake of the tracer in the tumor. nih.gov
| Tissue Comparison | Signal Intensity Ratio |
|---|---|
| Tumor vs. Healthy Brain | 15.7-fold higher |
| Tumor vs. Muscle | 6.2-fold higher |
Pre-injection of a non-radiolabeled PARP-1 inhibitor, Olaparib, was shown to block the uptake of [¹³¹I]-I2-PARPi in the tumor, demonstrating the specificity of the tracer for PARP-1. nih.gov
Iv. Preclinical Imaging Research Methodologies
Application and Methodological Development of Preclinical Imaging Modalities
The advancement of preclinical imaging techniques has been crucial for understanding the behavior and distribution of novel imaging agents like Iodobenzotef in biological systems. These methodologies enable researchers to visualize and quantify the biodistribution and target engagement of radiotracers in living animals, providing insights essential for drug development and diagnostic research.
SPECT is a widely utilized nuclear imaging technique in preclinical research due to its ability to provide functional and molecular information with high sensitivity. The development of SPECT protocols for this compound in animal models typically involves optimizing radiolabeling, assessing tracer stability, and establishing imaging parameters to achieve high-resolution images and accurate quantification of tracer uptake in specific organs or tissues. Studies have focused on refining imaging acquisition times, detector configurations, and reconstruction algorithms to enhance the spatial resolution and signal-to-noise ratio of SPECT images when using this compound,,,. This development is critical for visualizing the distribution patterns of this compound in various disease models, allowing for the evaluation of its potential as a diagnostic or therapeutic agent.
To gain a more comprehensive understanding of this compound's behavior, multimodal imaging approaches are frequently employed, integrating SPECT with other complementary imaging modalities. This integration allows for the simultaneous acquisition of anatomical, functional, and molecular data, providing a richer context for interpreting tracer distribution. Common multimodal combinations include SPECT/micro-computed tomography (micro-CT) for anatomical correlation, SPECT/micro-magnetic resonance imaging (micro-MRI) for detailed soft tissue anatomy, and SPECT/micro-positron emission tomography (micro-PET) for cross-validation of functional data. Optical imaging techniques can also be integrated to provide high-resolution spatial information at the surface or superficial layers of tissues. The methodological development in this area focuses on co-registration accuracy, data fusion algorithms, and synchronized acquisition protocols to effectively combine the strengths of each modality when studying this compound in animal models,,,.
In Vivo and Ex Vivo Preclinical Imaging Studies
In vivo and ex vivo studies are fundamental for evaluating the efficacy and behavior of this compound within living organisms and their tissues. These studies involve meticulous planning and execution of imaging protocols, followed by rigorous data analysis.
The successful application of this compound in preclinical imaging relies on robust methodologies for image acquisition, processing, and reconstruction. For in vivo studies, optimal acquisition parameters are determined to capture the dynamic distribution of the radiotracer, considering factors such as tracer kinetics, animal positioning, and scanner capabilities. Post-acquisition, image processing techniques are applied to correct for artifacts, such as scatter and attenuation, which are critical for accurate quantitative analysis. Reconstruction algorithms, including filtered back-projection (FBP) and iterative reconstruction methods, are employed to generate cross-sectional images from the acquired projection data. The choice of reconstruction method can significantly impact image quality and quantitative accuracy for this compound distribution,,,,. Ex vivo studies often involve imaging dissected organs or tissue samples, requiring specific sample preparation and specialized imaging setups to achieve high resolution,.
Quantitative analysis is paramount for extracting meaningful data from preclinical imaging studies involving this compound. This involves defining regions of interest (ROIs) on the acquired images corresponding to specific organs or tissues and measuring the radioactivity concentration within these ROIs over time. Standardized uptake values (SUVs) or tissue-to-background ratios are commonly calculated to normalize tracer uptake and facilitate comparisons across different animals or experimental conditions. The accuracy of quantitative analysis is dependent on proper calibration of the imaging system and precise definition of ROIs, often aided by anatomical atlases or fused anatomical images. These quantitative metrics provide insights into the biodistribution, target engagement, and potential therapeutic efficacy of this compound in animal models,.
Table 1: Quantitative Metrics for this compound Distribution in Preclinical SPECT Studies
| Metric | Description | Typical Units | Relevance for this compound |
| Standardized Uptake Value (SUV) | Ratio of tracer concentration in tissue to the injected dose per body weight | g/mL or Bq/g | Measures tracer uptake in target tissues |
| Tissue-to-Background Ratio (TBR) | Ratio of tracer concentration in target tissue to a reference background tissue | Unitless | Assesses target-to-non-target contrast |
| Percent Injecting Dose per Gram (%ID/g) | Measures the percentage of the injected dose present in a specific tissue mass | %/g | Quantifies absolute tracer localization |
Autoradiography is a high-resolution ex vivo technique used to visualize and quantify the distribution of radiolabeled compounds, such as this compound, directly within tissue sections. Following in vivo administration and appropriate tissue fixation, tissue samples are sectioned, and these sections are then exposed to X-ray film or digital detectors to capture the distribution of radioactivity. This method provides detailed spatial information about tracer localization at the cellular or subcellular level, complementing in vivo imaging data. Quantitative autoradiography allows for precise measurement of radiotracer concentration in specific anatomical structures or pathological lesions within the tissue sections, offering valuable insights into the pharmacokinetics and target binding of this compound,.
Table 2: Comparison of In Vivo and Ex Vivo Imaging Techniques for this compound
| Feature | In Vivo SPECT | Ex Vivo Autoradiography |
| Resolution | Moderate to good (mm scale) | High (micrometer scale) |
| Information | Dynamic distribution, whole-body behavior | Static, detailed tissue distribution |
| Quantification | SUV, TBR, %ID/g | DPM/g (Disintegrations per minute per gram) |
| Sample Handling | Minimal (animal imaging) | Extensive (tissue dissection, sectioning) |
| Application | Longitudinal studies, target engagement | High-resolution mapping, cellular localization |
| This compound Data | Captures systemic distribution and uptake | Pinpoints precise localization within tissues |
Compound Names Mentioned:
this compound
The search results confirm the existence of "this compound" as a chemical compound, with identified CAS numbers and molecular formulas . However, the conducted searches did not yield any specific information or research findings linking "this compound" to preclinical imaging research methodologies, the validity of animal models used for its study, or challenges in translational research.
As the request strictly requires focusing solely on "this compound" within the specified sections—namely, Theoretical Frameworks for Animal Model Validity, Methodological Optimization in Preclinical Animal Research, and Challenges and Strategies for Translational Research Using Animal Models—and no relevant data for this compound in these contexts was found, it is not possible to generate the article as requested.
V. Probe Optimization and Novel Probe Development
Structure-Activity Relationship (SAR) Studies for Binding Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and probe development, aiming to elucidate how specific structural modifications of a molecule influence its biological activity, particularly its binding affinity and selectivity towards a molecular target. This systematic approach involves synthesizing a series of analogues with subtle structural variations and evaluating their binding characteristics. For imaging probes, optimizing binding is crucial for ensuring that the probe localizes effectively at the target site and provides a clear signal.
SAR studies typically involve altering substituents, modifying functional groups, or changing the molecular scaffold to improve interactions with the target receptor or enzyme. For instance, changes in lipophilicity, electronic distribution, or the introduction of specific hydrogen-bonding groups can significantly impact binding affinity and specificity. While specific SAR studies for "Iodobenzotef" in the context of imaging probe development are not extensively documented in the provided literature, the general methodology is well-established. Medicinal chemists utilize SAR data to guide the rational design of more potent and selective compounds.
To illustrate the principles of SAR studies for binding optimization in probe development, consider the following hypothetical data table, which demonstrates how structural modifications might affect the binding affinity (e.g., represented by an inhibitory constant, Ki) of a generic iodinated probe to a target molecule.
Table 1: Illustrative Structure-Activity Relationship (SAR) for Probe Binding Optimization
| Analogue ID | Structural Modification (Relative to Parent Probe) | Target Binding Affinity (Ki) | Notes on Modification Impact |
| Parent | Baseline structure | 50 nM | Reference compound |
| Analogue A | Addition of a hydroxyl group at position X | 25 nM | Increased hydrogen bonding |
| Analogue B | Replacement of iodine with bromine | 150 nM | Reduced binding affinity |
| Analogue C | Addition of a methyl group at position Y | 40 nM | Minor improvement |
| Analogue D | Introduction of a polar substituent at position Z | 10 nM | Significant affinity increase |
These hypothetical findings would guide further synthesis, focusing on modifications similar to Analogue D to achieve optimal binding. The process is iterative, with insights from one set of SAR studies informing the design of the next generation of compounds.
Design Principles for Enhanced Iodinated Probes
The design of enhanced iodinated probes leverages the unique properties of iodine, including its atomic weight and the availability of radioisotopes (e.g., Iodine-123, Iodine-125, Iodine-131) suitable for various imaging modalities like Single-Photon Emission Computed Tomography (SPECT). Key design principles focus on maximizing probe efficacy and minimizing unwanted effects.
Targeting Moiety: The probe must incorporate a specific targeting group that exhibits high affinity and selectivity for the molecular target of interest. This moiety dictates where the probe will accumulate in biological systems.
Iodination Strategy: The method of incorporating iodine is critical. For radiolabeling, efficient and stable attachment of radioiodine is paramount. The position of iodine on the molecule can influence its electronic properties and metabolic stability.
Pharmacokinetic Properties: Probes should be designed for optimal absorption, distribution, metabolism, and excretion (ADME). This includes achieving good solubility, appropriate lipophilicity for cell penetration and target access, and rapid clearance from non-target tissues to improve signal-to-noise ratios.
Stability: The probe must remain stable in vivo, resisting degradation by enzymes or chemical breakdown. This is particularly important for radiolabeled probes to ensure the radioisotope remains attached to the targeting molecule.
Signal Generation: For imaging probes, the iodine atom (or its radioisotope) must be positioned to contribute effectively to the imaging signal without compromising the probe's binding or pharmacokinetic properties.
General guidelines for probe design emphasize a multidisciplinary approach, integrating chemistry, biology, and imaging science to create molecules that are both biologically active and detectable.
Development of Novel Imaging Probes for Specific Molecular Targets
The development of novel imaging probes is a complex, multi-stage process aimed at visualizing and quantifying specific molecular targets in vivo, thereby aiding in disease diagnosis, treatment monitoring, and fundamental biological research. This process typically begins with the identification of a relevant molecular target associated with a particular disease state or biological process.
Once a target is identified, researchers design or select a molecular scaffold that can bind to it with high affinity and specificity. This scaffold is then functionalized to incorporate an imaging agent. For iodinated probes, this often involves attaching an iodine atom or a radioisotope of iodine to the molecule. The resulting compound is then rigorously tested.
Key stages in development include:
In vitro characterization: Assessing binding affinity, selectivity, and cellular uptake in laboratory settings.
In vivo validation: Evaluating the probe's biodistribution, target engagement, and signal generation in animal models using appropriate imaging techniques (e.g., SPECT).
Optimization: Refining the probe's structure based on SAR studies and initial in vivo data to improve performance.
While "this compound" is an iodinated compound with documented biological activity as an anti-cancer agent, its specific application or development as a novel imaging probe for particular molecular targets is not detailed within the scope of the provided literature. However, the general methodology for developing such probes involves meticulous design and validation.
To illustrate the typical evaluation metrics for novel imaging probes, the following table outlines key parameters assessed during their development:
Table 2: Illustrative Parameters for Novel Imaging Probe Development
| Parameter | Description | Typical Measurement/Evaluation Method | Relevance to Probe Performance |
| Target Specificity | Degree to which the probe binds exclusively to the intended molecular target. | Competitive binding assays, IHC | Minimizes off-target signals, ensuring accurate localization. |
| Binding Affinity (Kd) | Dissociation constant, indicating the strength of binding between the probe and its target. | Radioligand binding assays, SPR | Higher affinity (lower Kd) generally leads to better target engagement at lower concentrations. |
| In Vivo Uptake | Amount of probe accumulated at the target tissue over time. | SPECT/PET imaging, biodistribution studies | High uptake at the target site is essential for generating a detectable signal. |
| Target-to-Background Ratio (TBR) | Ratio of signal intensity at the target site versus surrounding non-target tissues. | Imaging analysis | A high TBR is crucial for clear visualization and differentiation of the target. |
| Metabolic Stability | Resistance of the probe to enzymatic degradation in vivo. | In vitro metabolism studies, HPLC | Ensures the probe remains intact and retains its targeting capability for the duration of the imaging procedure. |
| Clearance Rate | How quickly the probe is eliminated from non-target tissues and the body. | Biodistribution studies, excretion analysis | Rapid clearance from non-target tissues improves the TBR and reduces background noise. |
| Radiochemical Yield | Efficiency of incorporating a radioisotope into the probe molecule. | Radio-HPLC, TLC | High yield is necessary for producing sufficient amounts of radiolabeled probe for imaging studies. |
| In Vivo Stability | Stability of the radiolabel or the probe structure within the biological environment. | Radio-HPLC analysis of biological samples | Prevents dissociation of the radioisotope or degradation of the targeting moiety, which would lead to false signals. |
Compound List:
this compound
Iodobenzene
Vi. Future Directions in Iodobenzotef Research
Advancements in Radiotracer Design and Synthesis Methodologies
The synthesis of highly specific and sensitive radiotracers is a cornerstone of molecular imaging. Future directions in the design and synthesis of iodinated radiotracers, such as Iodobenzotef, aim to improve radiochemical yields, specific activity, and stability, while also simplifying the labeling process.
Novel Synthetic Routes: Research is ongoing to develop more efficient and milder synthetic routes for incorporating radioiodine isotopes (e.g., ¹²³I, ¹²⁴I) into complex organic molecules. This includes exploring new catalytic systems and reaction conditions to achieve regioselective iodination with reduced side reactions and improved yields . Methods like electrophilic aromatic substitution, halogen exchange, and transition-metal-mediated reactions are continually being refined .
Automation and Miniaturization: The development of automated radiosynthesis platforms and microfluidic devices is crucial for producing radiotracers with high reproducibility and reduced radiation exposure to personnel. These technologies can significantly streamline the synthesis process, leading to faster production of tracers with higher specific activity .
High Specific Activity Labeling: Achieving high specific activity is essential for accurate in vivo quantification and for minimizing non-specific binding. Future efforts will focus on optimizing labeling conditions to maximize the incorporation of radioiodine atoms into the tracer molecule, ensuring that the resulting compound is highly sensitive and specific for its target .
Innovations in Preclinical Imaging Techniques and Analysis
The utility of radiotracers like this compound is intrinsically linked to the capabilities of preclinical imaging technologies. Advancements in both hardware and software are expanding the resolution, sensitivity, and quantitative accuracy of these systems.
Enhanced Detector Technologies: Innovations in detector materials, such as cadmium-zinc-telluride (CZT), and detector designs, including multi-pinhole collimators, are significantly improving the spatial resolution and sensitivity of Single-Photon Emission Computed Tomography (SPECT) systems. These advancements enable sub-millimeter resolution and practical sensitivity, making them invaluable tools for small-animal imaging . Similarly, advancements in Positron Emission Tomography (PET) detectors, such as silicon photomultipliers (SiPMs), are enhancing sensitivity and enabling more detailed imaging .
Quantitative Imaging: The drive towards quantitative imaging is paramount. Techniques that allow for precise measurements of tracer uptake and distribution are critical for robust preclinical studies. This includes refining image reconstruction algorithms and developing standardized analysis protocols to ensure accurate quantification of radiotracer signals .
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing preclinical imaging analysis by automating data processing, enhancing image quality, and extracting complex patterns from imaging data. These tools can improve segmentation, reduce noise, and accelerate the interpretation of large datasets, leading to more efficient and accurate research outcomes .
Expansion of Molecular Target Engagement Research Paradigms
Understanding how a drug interacts with its biological target in vivo is fundamental to drug development. Future research will leverage advanced imaging and analytical techniques to provide more direct and quantitative measures of molecular target engagement.
Direct Measurement of Target Occupancy: Future research aims to move beyond indirect biomarkers towards direct quantification of target occupancy. Techniques like PET and SPECT imaging, when used with appropriate radiotracers, can directly measure the binding of a drug to its target in vivo by assessing the competition between the administered drug and the radiotracer .
Radiotracer-Based Pharmacodynamics: The integration of radiotracers into pharmacodynamic (PD) studies is expanding. By quantifying target engagement as a function of drug concentration, researchers can establish dose-response relationships and predict therapeutic efficacy . This allows for a more precise understanding of drug behavior within a living system, informing dose selection and optimizing treatment strategies.
Advanced Analytical Techniques: Beyond traditional imaging, novel analytical methods are emerging. For instance, microfluidic activity-based protein profiling (ABPP) offers a direct method for quantifying enzyme activity and drug-target interactions in complex proteomes, with potential for miniaturization and increased throughput . Fluorescence lifetime imaging (FLI) is also being explored to non-invasively quantify drug-target engagement in real-time within tumor microenvironments .
Q & A
Q. What are the standard protocols for synthesizing Iodobenzotef in laboratory settings, and how can purity be validated?
Synthesis typically involves halogenation of benzotef derivatives under controlled conditions (e.g., using iodine monochloride in anhydrous solvents). Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis . To minimize side products, iterative optimization of reaction parameters (temperature, stoichiometry) is recommended, with detailed procedural notes documented in line with reproducibility guidelines .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Key techniques include:
- NMR : For analyzing electronic environments and confirming iodine substitution patterns.
- Mass spectrometry (MS) : To verify molecular weight and isotopic distribution.
- Infrared (IR) spectroscopy : For identifying functional groups and bonding interactions. Cross-referencing data from multiple techniques ensures robust structural elucidation .
Q. How should researchers design controlled experiments to assess this compound’s reactivity under varying conditions?
Employ a factorial design to isolate variables (e.g., solvent polarity, temperature, catalysts). Include negative controls (e.g., unhalogenated benzotef analogs) and replicate trials to account for experimental noise. Data should be analyzed using statistical tools (e.g., ANOVA) to distinguish significant trends from random variation .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in data (e.g., enthalpy of formation) may arise from differences in sample purity or measurement techniques. Researchers should:
Q. How can mechanistic studies elucidate this compound’s role in catalytic cycles or supramolecular assemblies?
Advanced strategies include:
Q. What frameworks are recommended for analyzing this compound’s environmental stability or degradation pathways?
Conduct accelerated aging studies under simulated environmental conditions (UV exposure, humidity). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts. Compare results with predictive models (e.g., quantitative structure-activity relationships) to assess ecological risks .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting spectroscopic data in this compound characterization?
What criteria define a robust research question for studying this compound’s novel applications?
Apply the FINER framework :
- Feasible : Align with available resources and technical expertise.
- Novel : Address gaps in existing literature (e.g., unexplored reactivities).
- Ethical : Adhere to safety protocols for handling halogenated compounds.
- Relevant : Contribute to broader fields (e.g., medicinal chemistry, materials science) .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental procedures involving this compound?
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Include detailed supplementary materials (e.g., crystallographic data, NMR spectra).
- Disclose all deviations from standard protocols.
- Collaborate with independent labs for external validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
